molecular formula C7H9IN2O B12993305 (S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

(S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B12993305
M. Wt: 264.06 g/mol
InChI Key: VIDJJCMVUOQHNW-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with an iodine atom, a methyl group, and a tetrahydropyrano ring fused to a pyrazole core, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by iodination and methylation steps . The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition reactions and intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. Catalysts and solvents are chosen to ensure scalability and environmental sustainability .

Mechanism of Action

The mechanism of action of (S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological activities . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to the presence of the iodine atom, which enhances its reactivity and potential biological activities. Its specific structure allows for targeted interactions with molecular pathways that are not as prominent in other similar compounds .

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

(6S)-3-iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

InChI

InChI=1S/C7H9IN2O/c1-4-2-6-5(3-11-4)7(8)10-9-6/h4H,2-3H2,1H3,(H,9,10)/t4-/m0/s1

InChI Key

VIDJJCMVUOQHNW-BYPYZUCNSA-N

Isomeric SMILES

C[C@H]1CC2=C(CO1)C(=NN2)I

Canonical SMILES

CC1CC2=C(CO1)C(=NN2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.